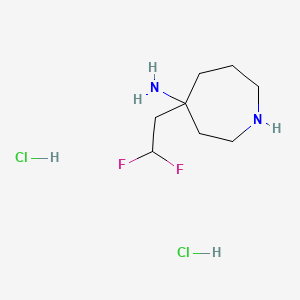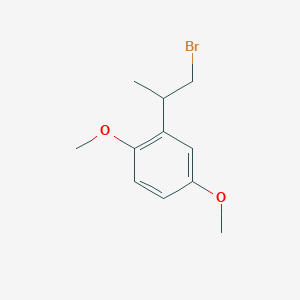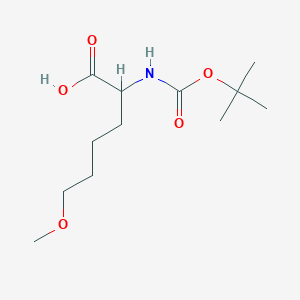
Methyl 3-(3,4-dimethoxyphenyl)-2-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(3,4-dimethoxyphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of a methoxy-substituted phenyl ring and a hydroxypropanoate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3,4-dimethoxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxy-substituted phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 3-(3,4-dimethoxyphenyl)-2-oxopropanoate or 3-(3,4-dimethoxyphenyl)-2-carboxypropanoate.
Reduction: Formation of 3-(3,4-dimethoxyphenyl)-2-hydroxypropanol.
Substitution: Formation of halogenated derivatives such as 3-(3,4-dimethoxyphenyl)-2-hydroxypropanoate bromide.
科学的研究の応用
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research has explored its potential use in the development of pharmaceutical agents, particularly for its possible therapeutic effects.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism by which Methyl 3-(3,4-dimethoxyphenyl)-2-hydroxypropanoate exerts its effects is primarily through its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
類似化合物との比較
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups.
3,4-Dihydroxyphenylacetic acid: A metabolite of the neurotransmitter dopamine, involved in various biochemical pathways.
Uniqueness: Methyl 3-(3,4-dimethoxyphenyl)-2-hydroxypropanoate is unique due to its specific structural features, including the methoxy-substituted phenyl ring and the hydroxypropanoate moiety. These structural characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C12H16O5 |
|---|---|
分子量 |
240.25 g/mol |
IUPAC名 |
methyl 3-(3,4-dimethoxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C12H16O5/c1-15-10-5-4-8(7-11(10)16-2)6-9(13)12(14)17-3/h4-5,7,9,13H,6H2,1-3H3 |
InChIキー |
UNANLNXLVVFIDK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CC(C(=O)OC)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13531728.png)







![2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B13531786.png)
